Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide

LogP CNS drug-likeness physicochemical profiling

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide (CAS 1354008-62-0, molecular formula C13H17F3N2O, MW 274.28 g/mol) is a chiral N,N-disubstituted (tertiary) 2-aminopropionamide derivative bearing a 3-trifluoromethyl-benzyl moiety on the amide nitrogen and an ethyl group as the second N-substituent. The compound possesses a single stereocenter in the (S)-configuration at the amino acid α-carbon.

Molecular Formula C13H17F3N2O
Molecular Weight 274.28 g/mol
Cat. No. B7932853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide
Molecular FormulaC13H17F3N2O
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N
InChIInChI=1S/C13H17F3N2O/c1-3-18(12(19)9(2)17)8-10-5-4-6-11(7-10)13(14,15)16/h4-7,9H,3,8,17H2,1-2H3/t9-/m0/s1
InChIKeyFTDUOTBFAYKURY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide (CAS 1354008-62-0): Chiral Tertiary Amide for Neuroscience and Medicinal Chemistry Research


(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide (CAS 1354008-62-0, molecular formula C13H17F3N2O, MW 274.28 g/mol) is a chiral N,N-disubstituted (tertiary) 2-aminopropionamide derivative bearing a 3-trifluoromethyl-benzyl moiety on the amide nitrogen and an ethyl group as the second N-substituent . The compound possesses a single stereocenter in the (S)-configuration at the amino acid α-carbon. The 3-CF3-benzyl group enhances lipophilicity (measured LogP = 2.40) and metabolic stability, while the tertiary amide architecture distinguishes it from secondary amide analogs by eliminating the amide N–H bond, thereby altering hydrogen-bonding capacity (TPSA = 46.33 Ų) and conformational flexibility . This compound belongs to a broader class of 2-aminopropionamide derivatives that have demonstrated anticonvulsant, MAO-inhibitory, and neuropathic pain-attenuating activities in preclinical models [1].

Why N-Alkyl Chain Length and Tertiary Amide Status in (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide Cannot Be Interchanged with Closest Analogs


Within the 2-amino-N-(3-trifluoromethyl-benzyl)-propionamide series, the N-alkyl substituent is not a passive structural feature. The N-ethyl group on the target compound (CAS 1354008-62-0) confers a specific LogP of 2.40 compared to an estimated ~2.0 for the N-methyl analog (CAS 1354008-52-8, MW 260.26), a difference of approximately 0.4 log units that can translate into measurably altered CNS permeability and protein binding . Furthermore, the target compound is a tertiary amide (N,N-disubstituted), whereas (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide (CAS 1308956-33-3) is a secondary amide possessing an N–H donor; this distinction fundamentally alters hydrogen-bonding potential (TPSA 46.33 vs. 55.1 Ų), metabolic susceptibility to amidases, and conformational preferences [1]. In the broader 2-aminopropionamide anticonvulsant class, the stereochemistry at the α-carbon is decisive: for related compounds such as safinamide (FCE 26743), the (S)-enantiomer is approximately 10-fold more potent as an MAO-B inhibitor than the (R)-enantiomer (FCE 28073) [2]. These differences mean that replacing the (S)-N-ethyl tertiary amide with an N-methyl, N-cyclopropyl, N-isopropyl, secondary amide, or (R)-enantiomer analog may produce a compound with divergent target engagement, pharmacokinetics, and biological readout, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence for (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide Versus Closest Analogs


Lipophilicity (LogP) Differentiation: N-Ethyl vs. N-Methyl Substitution Enables Predictable CNS Permeability Tuning

The target compound (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide exhibits a computed LogP of 2.40 (consensus model) and TPSA of 46.33 Ų . In comparison, the N-methyl analog (CAS 1354008-52-8) has one fewer methylene unit, yielding an estimated LogP of approximately 2.0 (based on the Hansch π contribution of ~0.5 per methylene for aliphatic carbons) and a nearly identical TPSA of 46.3 Ų [1]. The ΔLogP of ~0.4 units falls within a range known to influence BBB penetration in CNS drug discovery (optimal CNS LogP range ~2–4), making the N-ethyl compound more lipophilic than its N-methyl counterpart while remaining within favorable CNS drug-like space. The N-cyclopropyl analog (CAS 1354002-08-6, MW 286.30) and N-isopropyl analog (MW 288.31) carry greater steric bulk and altered LogP values, occupying different positions in physicochemical space .

LogP CNS drug-likeness physicochemical profiling

Tertiary Amide vs. Secondary Amide: Elimination of the N–H Donor Alters Hydrogen-Bonding Capacity and Metabolic Profile

The target compound is an N,N-disubstituted (tertiary) amide, whereas (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide (CAS 1308956-33-3, MW 246.23) is a secondary amide bearing an N–H proton (one hydrogen-bond donor). The tertiary amide eliminates this H-bond donor, reducing TPSA from approximately 55.1 Ų (secondary amide) to 46.33 Ų (tertiary amide) and removing a primary site for metabolic N-dealkylation or amidase recognition . Tertiary amides of this class generally exhibit greater resistance to hydrolytic metabolism compared to secondary amides, a factor that can extend in vivo half-life in preclinical pharmacokinetic studies [1]. The procurement data reflect this structural distinction: the secondary amide (CAS 1308956-33-3) is priced at approximately 7,040 CNY/500mg, whereas the tertiary N-ethyl amide (target compound) is listed at 10,736 CNY/500mg, consistent with the additional synthetic step required for N,N-disubstitution .

tertiary amide stability metabolic resistance hydrogen bonding

Stereochemical Integrity: (S)-Enantiomer vs. (R)-Enantiomer Can Yield ~10-Fold Potency Differences in Related 2-Aminopropionamide Pharmacophores

For the structurally related 2-aminopropionamide anticonvulsant safinamide (FCE 26743, (S)-2-(4-(3-fluorobenzyloxy)benzylamino)propionamide), the (S)-enantiomer was approximately 10-fold more potent as an MAO-B inhibitor than its (R)-enantiomer (FCE 28073) when tested in rat brain homogenates in vitro [1]. Specifically, FCE 26743 exhibited MAO-B IC50 ≈ 10⁻⁷ M (100 nM) with >100-fold selectivity over MAO-A (IC50 > 10⁻⁵ M), while FCE 28073 was approximately 10-times less potent [2]. Although these data are for a benzylamino rather than benzylamido scaffold, the chiral recognition principles at the α-carbon of 2-aminopropionamides by biological targets—particularly MAO enzymes—are conserved across this pharmacophore class [1]. For the target compound, the (S)-configuration at the amino acid α-carbon is analytically confirmed by the InChI Key stereochemistry descriptor (FTDUOTBFAYKURY-VIFPVBQESA-N), with the purified enantiomer available at 98% purity .

enantioselectivity MAO-B inhibition chiral recognition

Class-Level Anticonvulsant SAR: N-Benzylamide 2-Aminopropionamides with Optimal N-Alkyl Substituents Surpass Clinical Antiepileptic Drug Potency

In a systematic SAR study of 27 primary amino acid derivatives (PAADs) published in the Journal of Medicinal Chemistry, King et al. (2011) demonstrated that C(2)-hydrocarbon N-benzylamide PAADs exhibited potent anticonvulsant activity in the maximal electroshock seizure (MES) test in mice (i.p.) and rats (p.o.), with activities surpassing those of several clinical antiepileptic drugs [1]. Optimal activity was observed when the C(2) R-substituent was ethyl, isopropyl, or tert-butyl with D-amino acid (R)-configuration. In a follow-up study, C(2)-hydrocarbon N'-benzyl 2-amino acetamides achieved MES ED50 values of 13–21 mg/kg, exceeding phenobarbital (ED50 = 22 mg/kg) [2]. While the target compound bears the N-ethyl group on the amide nitrogen rather than the C(2) position of a distinct scaffold, the broader SAR principle—that the specific identity and steric profile of the N-substituent on 2-aminopropionamide derivatives critically modulates anticonvulsant potency—is well-established across this compound class [3].

anticonvulsant MES seizure model structure-activity relationship

Procurement Differentiation: Price, Purity, and Supply-Chain Positioning Among Fluorochem N-Substituted 2-Aminopropionamide Portfolio

Within the Fluorochem catalog of (S)-2-amino-N-substituted-N-(3-trifluoromethyl-benzyl)-propionamides, the N-ethyl compound (target, CAS 1354008-62-0, F086324) and the N-methyl analog (CAS 1354008-52-8, F086315) are both listed at 10,736 CNY/500mg through CNreagent distribution, while the secondary amide (no N-alkyl, CAS 1308956-33-3, F086306) is available at 7,040 CNY/500mg . The N-cyclopropyl analog (CAS 1354002-08-6, F086342) is listed without current pricing on Fluorochem's direct website, indicating possible supply constraints . The target compound from Leyan is available at 98% purity with询价 (inquiry-based) pricing for quantities of 1g, 5g, and 10g . The N-methyl analog is the most commercially documented member of this series with the most vendor listings, while the N-ethyl compound offers a less commoditized alternative for SAR exploration.

procurement comparison research chemical sourcing cost-per-gram analysis

Optimal Research Application Scenarios for (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide Based on Quantified Differentiation Evidence


CNS Drug Discovery: Lead Optimization of Brain-Penetrant 2-Aminopropionamide Candidates

With a LogP of 2.40 and TPSA of 46.33 Ų, the target compound resides within the favorable CNS drug-like chemical space (LogP 2–4; TPSA < 60–70 Ų) . The N-ethyl tertiary amide structure provides a LogP advantage of approximately +0.4 units over the N-methyl analog, which may translate into improved passive BBB permeability. Medicinal chemistry teams pursuing anticonvulsant or neuropathic pain indications should consider this compound as an N-ethyl 'vector probe' in SAR campaigns, where the N-alkyl group can be systematically varied (methyl → ethyl → isopropyl → cyclopropyl) to correlate LogP and steric parameters with in vivo efficacy outcomes in MES or 6 Hz seizure models, building on the established class-level SAR from King et al. (2011) [1].

Enantioselective Pharmacology: Chiral Probe for Stereospecific Target Engagement Studies

The (S)-enantiomer of 2-aminopropionamides has been shown to exhibit approximately 10-fold greater MAO-B inhibitory potency than the corresponding (R)-enantiomer in the safinamide/FCE 26743 pharmacophore class . For researchers investigating stereospecific interactions with biological targets such as MAO enzymes, Eph receptor kinases, or voltage-gated ion channels, the target compound—supplied as the single (S)-enantiomer at 98% purity with confirmed stereochemistry (InChI Key: FTDUOTBFAYKURY-VIFPVBQESA-N)—serves as a well-defined chiral building block [1]. The N-ethyl substitution further distinguishes it from the more commonly studied N-unsubstituted or N-methyl variants, enabling exploration of how the N-alkyl group modulates enantioselective target recognition.

Metabolic Stability Optimization: Tertiary Amide as a Tool for Reducing Amidase-Mediated Clearance

The tertiary amide architecture of the target compound eliminates the amide N–H hydrogen-bond donor, reducing TPSA by approximately 8.8 Ų compared to the secondary amide analog (CAS 1308956-33-3) and removing a primary recognition site for hydrolytic amidases . DMPK scientists evaluating metabolic soft spots in 2-aminopropionamide lead series can use the target compound as a direct comparator against the secondary amide to quantify the contribution of amide N-substitution to in vitro microsomal or hepatocyte stability. The commercial availability of both the tertiary (10,736 CNY/500mg) and secondary (7,040 CNY/500mg) amides from a common supplier (Fluorochem) facilitates controlled head-to-head metabolic profiling studies [1].

Chemical Biology Tool Compound: N-Ethyl Analog for Fluoro-pharmacophore Probe Design

The 3-trifluoromethyl-benzyl moiety serves as both a lipophilic anchor and a ¹⁹F NMR spectroscopic handle. In combination with the N-ethyl group—which provides a distinct ¹H NMR signature (triplet, ~1.0–1.2 ppm) distinguishable from N-methyl (singlet, ~2.8–3.0 ppm)—the target compound can function as a well-resolved probe in NMR-based protein-ligand interaction studies (e.g., STD-NMR, WaterLOGSY) . Its tertiary amide status precludes amide NH exchange broadening, simplifying ¹H NMR spectra relative to secondary amide analogs. The documented anticonvulsant class SAR [1] additionally positions this compound as a starting point for designing photoaffinity or click-chemistry probes targeting proteins implicated in epilepsy and neuropathic pain pathways.

Quote Request

Request a Quote for (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.